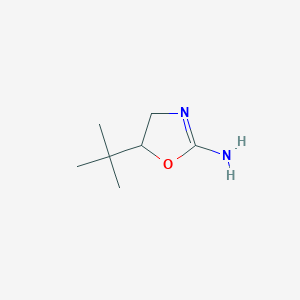

2-Amino-5-tert-butyl-2-oxazoline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C7H14N2O |

|---|---|

分子量 |

142.2 g/mol |

IUPAC 名称 |

5-tert-butyl-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C7H14N2O/c1-7(2,3)5-4-9-6(8)10-5/h5H,4H2,1-3H3,(H2,8,9) |

InChI 键 |

BUPOYFBEEGMBJU-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1CN=C(O1)N |

同义词 |

2-amino-5-tert-butyl-2-oxazoline 2-ATBO |

产品来源 |

United States |

科学研究应用

Analgesic Properties

Research has demonstrated that 2-amino-5-tert-butyl-2-oxazoline possesses peripheral antinociceptive effects in animal models. In studies conducted on rats and mice, the compound exhibited pain-relieving properties without impairing motor coordination, suggesting its potential as a therapeutic agent for pain management .

Case Study: Analgesic Activity

| Study | Method | Findings |

|---|---|---|

| Synthesis of this compound | Animal model | Induced peripheral antinociceptive effect; did not impair motor function . |

Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical preparations such as tablets, capsules, and suspensions. Its compatibility with common pharmaceutical carriers enhances its oral bioavailability .

Polymerization Processes

This compound can undergo living cationic ring-opening polymerization, leading to the formation of poly(2-oxazoline)s. These polymers are notable for their narrow molar mass distribution and tailored functionalization, making them suitable for biomedical applications such as drug delivery systems and tissue engineering .

Case Study: Polymerization Techniques

| Polymer Type | Synthesis Method | Applications |

|---|---|---|

| Poly(2-oxazoline) | Cationic ring-opening polymerization | Drug delivery systems; hydrogels for biomedical use . |

Self-Assembling Properties

Research has indicated that amphiphilic poly(2-oxazoline)s exhibit self-assembly behavior in aqueous solutions, forming micelles and vesicles. This property is advantageous for drug delivery applications where controlled release and targeted delivery are essential .

Ligands in Asymmetric Catalysis

Oxazolines, including this compound, serve as effective ligands in asymmetric catalysis due to their ability to stabilize metal centers and influence selectivity in catalytic processes. The chiral nature of these ligands allows for the synthesis of optically pure compounds, which are crucial in pharmaceutical development .

Case Study: Catalytic Activity

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-tert-butyl-2-oxazoline, and what analytical methods are critical for confirming its structure?

- Answer: The compound is synthesized via a multistep route starting from 3,3-dimethyl-2-iodobutyl isocyanate, forming an intermediate N-(3,3-dimethyl-2-iodobutyl)urea. Cyclization under basic conditions yields the oxazoline ring. Critical analytical methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and tert-butyl group integration.

- IR spectroscopy to verify carbonyl (C=O) and amine (N-H) stretches.

- Elemental analysis to validate purity (>98%) and molecular formula (C₇H₁₄N₂O) .

- Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.25 (s, 9H, tert-butyl) | Confirms tert-butyl group |

| ¹³C NMR | δ 168.5 (C=O) | Oxazoline carbonyl resonance |

| IR | 1650 cm⁻¹ (C=O) | Cyclic amide confirmation |

Q. What in vivo models are suitable for evaluating the antinociceptive effects of this compound?

- Answer: Rodent models (rats/mice) are standard. Key methodologies include:

- Tail-flick test : Measures latency to withdraw from thermal stimuli (spinal reflex pathway).

- Hot-plate test : Assesses supraspinal pain modulation via latency to paw lick/jump.

- Dose-response studies : Administer 10–50 mg/kg intraperitoneally; monitor for motor coordination deficits (e.g., rotarod test) to exclude false positives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity across experimental models?

- Answer: Contradictions may arise from species-specific pharmacokinetics or assay sensitivity. Mitigation strategies include:

- Cross-model validation : Compare results in both thermal (e.g., tail-flick) and chemical (e.g., acetic acid writhing) nociception models.

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate bioactivity with exposure.

- Receptor binding assays : Identify off-target interactions (e.g., opioid or adrenergic receptors) to clarify mechanisms .

Q. What strategies improve the stereochemical purity of this compound during synthesis?

- Answer: The tert-butyl group introduces steric hindrance, complicating stereocontrol. Advanced approaches:

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., references stereospecific oxazoline derivatives).

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-phosphates) in cyclization steps.

- Purification : Chiral HPLC (e.g., Chiralpak® AD-H column) or recrystallization in polar solvents (ethanol/water) to isolate enantiomers .

Q. How can impurities in synthesized this compound be quantified and mitigated?

- Answer: Common impurities include unreacted urea intermediates or degradation byproducts.

- Analytical QC : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection (220 nm).

- Limit tests : Set thresholds (<0.5% for any single impurity) per ICH guidelines.

- Stability studies : Store under nitrogen at –20°C to prevent oxidation .

Methodological Notes

- Synthesis Optimization : For scale-up, replace iodine with greener leaving groups (e.g., tosylates) to reduce waste.

- Mechanistic Studies : Combine in vivo models with microdialysis or electrophysiology to map neural pathways.

- Data Validation : Always include positive controls (e.g., morphine for antinociception assays) and statistical rigor (n ≥ 6, ANOVA with post-hoc tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。